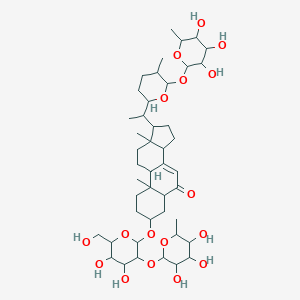
14-Methylcholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methylcholesterol is a sterol compound that has been found to play a significant role in the regulation of cholesterol metabolism. It is a cholesterol derivative that is commonly found in plants and some marine organisms. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. In
Mechanism of Action
The mechanism of action of 14-Methylcholesterol is not fully understood. However, studies have shown that the compound can regulate the expression of genes involved in cholesterol metabolism. It has been found to inhibit the activity of enzymes involved in cholesterol synthesis, which can lead to a decrease in cholesterol levels in the body.
Biochemical and Physiological Effects:
14-Methylcholesterol has been found to have several biochemical and physiological effects. It has been found to decrease the levels of LDL cholesterol in the blood, which is commonly referred to as "bad" cholesterol. The compound has also been found to increase the levels of HDL cholesterol, which is commonly referred to as "good" cholesterol. 14-Methylcholesterol has also been found to have anti-inflammatory properties, which can help reduce the risk of developing inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 14-Methylcholesterol in lab experiments include its ability to regulate cholesterol metabolism, its anti-cancer properties, and its anti-inflammatory properties. However, the limitations of using the compound in lab experiments include its complex synthesis process and the need for precise control of reaction conditions.
Future Directions
There are several future directions for the study of 14-Methylcholesterol. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 14-Methylcholesterol and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 14-Methylcholesterol is a compound that has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-cancer and anti-inflammatory properties, and it can regulate cholesterol metabolism. While the compound has some limitations in lab experiments, further studies are needed to fully understand its potential use in the treatment of various diseases.
Synthesis Methods
14-Methylcholesterol is synthesized by the oxidation of the 14-methyl group of cholesterol. The process involves the use of various reagents, including pyridinium chlorochromate, potassium permanganate, and selenium dioxide. The synthesis of 14-Methylcholesterol is a complex process that requires careful handling and precise control of reaction conditions.
Scientific Research Applications
14-Methylcholesterol has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. The compound has also been found to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
115090-73-8 |
|---|---|
Product Name |
14-Methylcholesterol |
Molecular Formula |
C45H61N4O9PSi |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h10,19-20,22-25,29H,7-9,11-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27-,28?/m1/s1 |
InChI Key |
GYDMQOXWSJQQQJ-HTGIKUTMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
synonyms |
14-methylcholesterol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















